molecular formula C6H10O2 B1653984 (2S)-1-methoxypent-4-yn-2-ol CAS No. 2089246-02-4

(2S)-1-methoxypent-4-yn-2-ol

Cat. No. B1653984
CAS RN: 2089246-02-4
M. Wt: 114.14
InChI Key: AHYRVNKHSDIXGZ-LURJTMIESA-N
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Description

(2S)-1-methoxypent-4-yn-2-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the alkyne family and is commonly referred to as propargyl alcohol. The unique structure of this compound makes it an attractive target for researchers interested in studying its biochemical and physiological effects.

Scientific Research Applications

Palladium-Catalyzed Synthesis Applications

One significant area of application involves the palladium-catalyzed synthesis of compounds. For example, oxidative cyclization-alkoxycarbonylation of 4-yn-1-ols, including molecules structurally related to (2S)-1-methoxypent-4-yn-2-ol, leads to the formation of various complex molecules. This process demonstrates the utility of such compounds in synthesizing tetrahydrofurans and methoxytetrahydrofurans, valuable in pharmaceuticals and organic materials (Gabriele et al., 2000).

Reactivity and Photolysis Studies

The reactivity of similar compounds under specific conditions, such as laser flash photolysis, reveals insights into the behavior of alkyl radicals containing beta-leaving groups. Studies have shown that compounds like 1-bromo-2-methoxy-1-phenylpropan-2-yl undergo fragmentation, leading to the formation of olefin cation radicals. This reactivity is crucial for understanding chemical kinetics and reaction mechanisms in organic synthesis (Bales et al., 2001).

Chemical Synthesis and Characterization

Research into the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives from methoxy- and nitro-substituted phenyl compounds shows the versatility of (2S)-1-methoxypent-4-yn-2-ol-related structures in developing new materials with potential applications in electronics and photonics. Such studies contribute to the advancement of material science and engineering (Khalid et al., 2020).

Thermochemistry and Hydrogen Bond Studies

Investigations into the thermochemical properties of methoxyphenols and dimethoxybenzenes, which share functional groups with (2S)-1-methoxypent-4-yn-2-ol, enhance our understanding of hydrogen bonding and its effects on molecular stability and reactivity. Such research is pivotal in designing new compounds with tailored physical and chemical properties (Varfolomeev et al., 2010).

properties

IUPAC Name

(2S)-1-methoxypent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-6(7)5-8-2/h1,6-7H,4-5H2,2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYRVNKHSDIXGZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302615
Record name 4-Pentyn-2-ol, 1-methoxy-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-methoxypent-4-yn-2-ol

CAS RN

2089246-02-4
Record name 4-Pentyn-2-ol, 1-methoxy-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089246-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentyn-2-ol, 1-methoxy-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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